While the reviewed literature doesn't directly analyze this specific compound, similar 1,3,4-oxadiazole-2-thiol derivatives are recognized for their diverse pharmacological activities, making them valuable building blocks in drug discovery and development. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
5-[2-(1,3-Benzothiazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen. This specific compound incorporates a benzothiazole moiety, which is known for its diverse biological activities. Benzothiazoles and oxadiazoles have been extensively studied for their potential pharmacological properties, including antimicrobial and anticancer activities.
The compound can be classified under the following categories:
The synthesis of this compound has been documented in various scientific literature, indicating its relevance in medicinal chemistry and organic synthesis .
The synthesis of 5-[2-(1,3-Benzothiazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol typically involves several key steps:
The compound can participate in various chemical reactions due to its functional groups:
For example, reactions involving the introduction of different substituents at the benzothiazole position can yield a variety of derivatives with potentially enhanced biological activity .
The mechanism of action for compounds like 5-[2-(1,3-Benzothiazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol often involves:
Research indicates that derivatives of oxadiazoles can exhibit significant antimicrobial properties by disrupting cellular integrity or inhibiting essential metabolic functions .
Some notable physical properties include:
Chemical properties include:
Analyses such as IR spectroscopy reveal characteristic absorption bands corresponding to functional groups present in the molecule .
5-[2-(1,3-Benzothiazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol has several potential applications:
Research continues into optimizing these compounds for better efficacy and safety profiles in therapeutic applications .
The 1,3,4-oxadiazole ring is a five-membered heterocycle characterized by two nitrogen atoms and one oxygen atom within its aromatic structure. This arrangement confers exceptional bioisosteric properties, allowing it to mimic ester or carbonyl functionalities while exhibiting superior metabolic stability. Clinically, oxadiazole derivatives demonstrate a broad-spectrum bioactivity profile:
Table 1: Clinically Approved Drugs Containing 1,3,4-Oxadiazole Core | Drug Name | Therapeutic Category | Primary Target |
---|---|---|---|
Zibotentan | Anticancer | EGFR Kinase | |
Raltegravir | Antiviral | HIV Integrase | |
Furamizole | Antibacterial | DNA Gyrase | |
Nesapidil | Antihypertensive | Calcium Channels |
The electron-deficient nature of the 1,3,4-oxadiazole ring facilitates hydrogen bonding and π-π stacking interactions with biological macromolecules. This enhances binding affinity to enzymatic pockets, as evidenced by oxadiazole-based neuraminidase inhibitors (IC50 = 0.027 µM) targeting influenza virus [3]. Additionally, the ring’s modifiable C-5 position enables structural diversification for potency optimization, as observed in thymol-oxadiazole derivatives showing 5-fold greater cytotoxicity than 5-fluorouracil in HepG2 cells [1].
Benzothiazoles constitute a bicyclic aromatic system merging benzene and thiazole rings, renowned for their electron-rich properties and membrane permeability. This scaffold demonstrates pronounced antitumor selectivity, particularly against hormone-responsive cancers and neuronal malignancies:
Notably, 2-arylbenzothiazole derivatives exhibit sub-micromolar potency against breast (MCF-7) and colon (HCT-116) carcinoma cell lines, functioning as pro-apoptotic agents through Bcl-2 protein suppression [1] [4]. In antidiabetic research, benzothiazole-4-thiazolidinone hybrids demonstrate PPAR-γ agonism, reducing blood glucose to 157.15 mg/dL vs. pioglitazone’s 178.32 mg/dL in diabetic models [2]. The scaffold’s versatile C-2 position permits alkyl/aryl substitutions that modulate potency and selectivity across therapeutic domains.
Molecular hybridization merges pharmacophores to create dual-targeting ligands with enhanced efficacy and resistance profiles. The conjugation of 1,3,4-oxadiazole and benzothiazole leverages complementary bioactivities:
Table 2: Bioactivity of Reported Oxadiazole-Benzothiazole Hybrids | Hybrid Structure | Biological Activity | Potency (IC50 or MIC) | Reference |
---|---|---|---|---|
Benzothiazole-oxadiazole-thiazolidinone | α-Glucosidase inhibition | 0.21 ± 0.01 µM | [2] | |
Quinoxaline-oxadiazole-benzothiazole | Antileukemic (HL-60 cells) | 98.3% inhibition at 10 µM | [1] | |
Triazole-oxadiazole-benzothiazole | Antibacterial (S. aureus) | MIC = 5000 µg/mL | [1] |
The ethyl-thiol linker in 5-[2-(1,3-Benzothiazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol provides conformational flexibility, enabling optimal pharmacophore alignment within target binding sites. Molecular docking confirms dual anchoring: the benzothiazole moiety engages in hydrophobic pocket interactions while the oxadiazole-thiol forms hydrogen bonds with catalytic residues [2] [5]. This design overcomes mono-scaffold limitations such as bacterial resistance development and narrow-spectrum activity.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: